

An In-depth Technical Guide on 1-(1,1-difluoroethyl)-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(1,1-Difluoroethyl)-4-nitrobenzene

Cat. No.: B1315340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **1-(1,1-difluoroethyl)-4-nitrobenzene**. Due to the limited availability of public domain data, this document summarizes predicted properties and highlights areas where experimental data is currently unavailable. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

1-(1,1-difluoroethyl)-4-nitrobenzene is a substituted aromatic compound. Its core structure consists of a benzene ring functionalized with a nitro group at the para position (position 4) and a 1,1-difluoroethyl group at position 1.

Table 1: Physical and Chemical Properties of **1-(1,1-difluoroethyl)-4-nitrobenzene**

Property	Value	Source
Molecular Formula	$C_8H_7F_2NO_2$	[1] [2] [3]
Molecular Weight	187.14 g/mol	[1] [3] [4]
CAS Number	32471-55-9	[1] [2] [3] [4] [5]
Predicted Boiling Point	$250.9 \pm 35.0 \text{ } ^\circ\text{C}$	-
Predicted Density	$1.283 \pm 0.06 \text{ g/cm}^3$	-
Melting Point	Data not available	
Solubility	Data not available	
Appearance	Data not available	

Note: Predicted values are computationally derived and have not been experimentally verified.

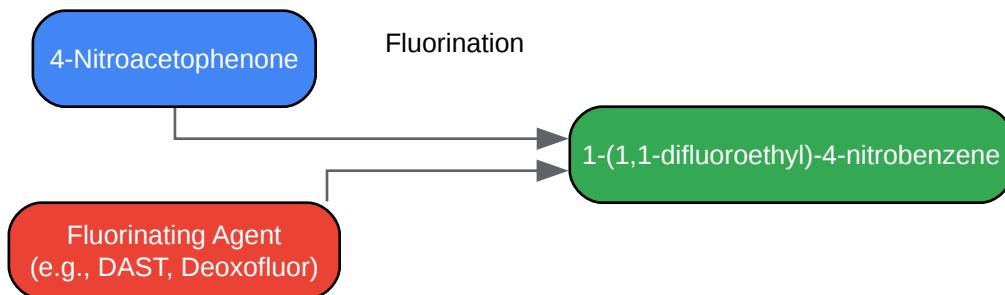
Spectroscopic Data

Detailed experimental spectroscopic data for **1-(1,1-difluoroethyl)-4-nitrobenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not readily available in the public domain. Researchers investigating this compound would need to perform these analyses to obtain characteristic spectra.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **1-(1,1-difluoroethyl)-4-nitrobenzene** is not described in currently available literature. However, general synthetic strategies for similar nitroaromatic and fluorinated compounds can provide a basis for its preparation. One potential conceptual pathway is illustrated below.



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Caption: Conceptual synthesis of **1-(1,1-difluoroethyl)-4-nitrobenzene**.

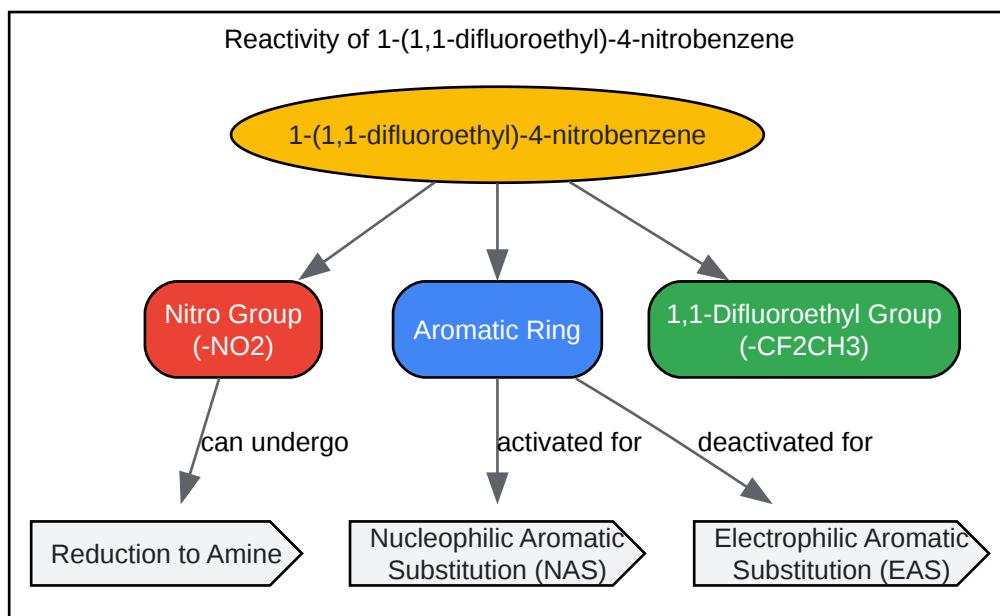
This proposed synthesis involves the fluorination of 4-nitroacetophenone. The specific reaction conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, would require experimental optimization.

Reactivity

The reactivity of **1-(1,1-difluoroethyl)-4-nitrobenzene** is dictated by its functional groups: the nitro group and the 1,1-difluoroethyl group attached to the benzene ring.

- Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
- 1,1-difluoroethyl Group: The geminal difluoroalkane moiety is generally stable. The fluorine atoms are strongly electronegative and can influence the electronic properties of the benzene ring.

The logical relationship of these reactive sites is depicted in the following diagram:



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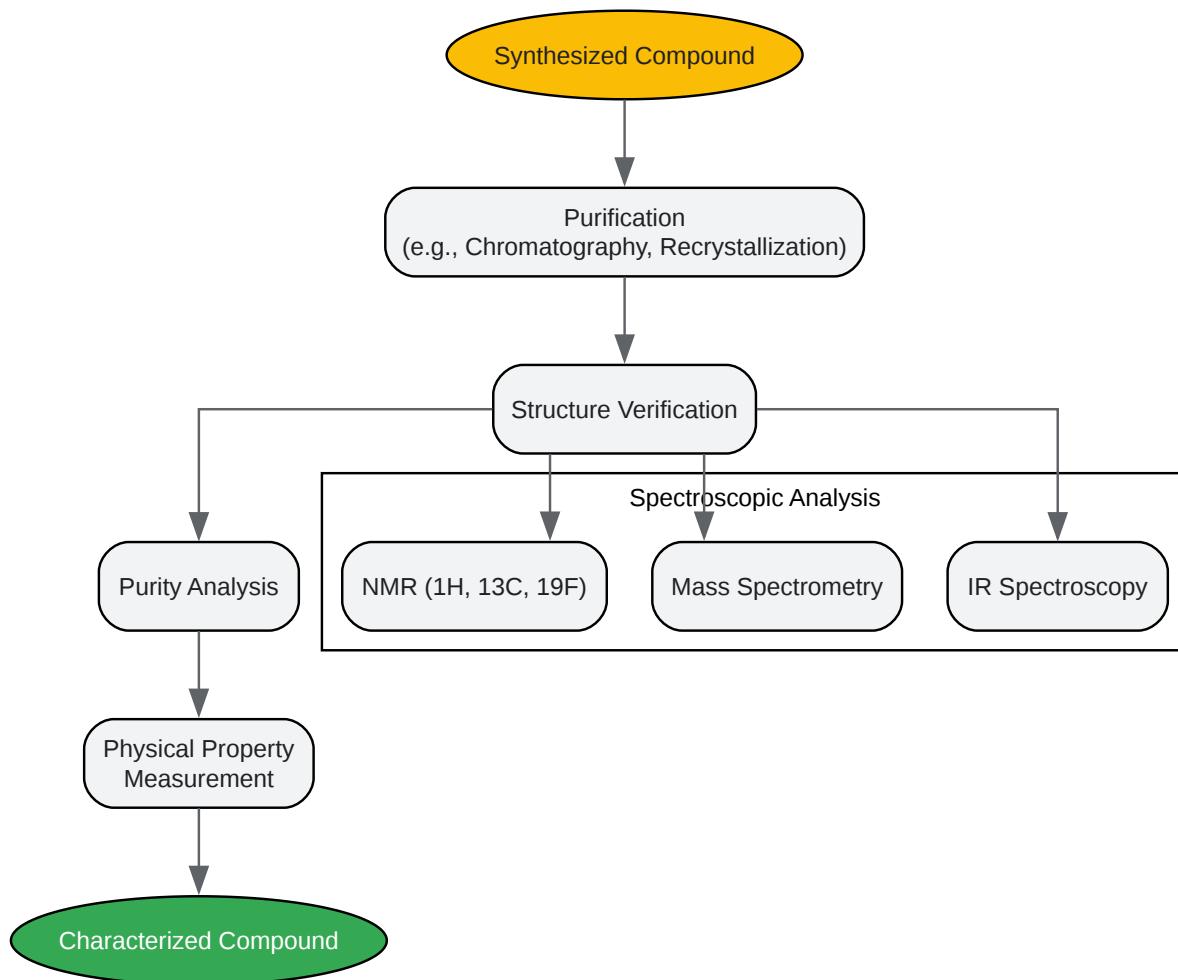
Caption: Reactivity profile of **1-(1,1-difluoroethyl)-4-nitrobenzene**.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of **1-(1,1-difluoroethyl)-4-nitrobenzene** or its involvement in any signaling pathways. The presence of a nitroaromatic moiety suggests that its metabolic pathways and potential toxicity should be carefully evaluated.

Experimental Protocols

As no specific experimental studies detailing the synthesis, purification, or analysis of **1-(1,1-difluoroethyl)-4-nitrobenzene** have been identified, this guide cannot provide detailed experimental protocols. Researchers would need to develop and validate their own methods based on established procedures for similar compounds. A general workflow for the characterization of a novel compound is presented below.



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Caption: General workflow for the characterization of a chemical compound.

Conclusion

1-(1,1-difluoroethyl)-4-nitrobenzene is a chemical compound for which there is a notable lack of comprehensive experimental data in the public domain. This guide has summarized the available information, which is largely limited to its basic chemical identity and computationally predicted properties. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectroscopic properties, reactivity, and potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.

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